

Spectroscopic Analysis of 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(4-Amino-2,6-dimethylphenyl)ethanone
Cat. No.:	B599619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(4-Amino-2,6-dimethylphenyl)ethanone**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a format that is readily applicable for laboratory use.

Spectroscopic Data Summary

While specific experimental data for **1-(4-Amino-2,6-dimethylphenyl)ethanone** is not readily available in public spectral databases, the following tables have been structured to present the expected data based on the compound's structure. These tables serve as a template for organizing and interpreting experimentally acquired data.

Table 1: ^1H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data Unavailable	Ar-H		
Data Unavailable	-NH ₂		
Data Unavailable	-C(=O)CH ₃		
Data Unavailable	Ar-CH ₃		

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
Data Unavailable	C=O
Data Unavailable	Ar-C-NH ₂
Data Unavailable	Ar-C-CH ₃
Data Unavailable	Ar-C-H
Data Unavailable	Ar-C-C(=O)
Data Unavailable	-CH ₃ (acetyl)
Data Unavailable	Ar-CH ₃

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data Unavailable	N-H stretch (amine)
Data Unavailable	C-H stretch (aromatic)
Data Unavailable	C-H stretch (aliphatic)
Data Unavailable	C=O stretch (ketone)
Data Unavailable	C=C stretch (aromatic)
Data Unavailable	N-H bend (amine)
Data Unavailable	C-N stretch (aromatic amine)

Table 4: MS (Mass Spectrometry) Data

m/z Ratio	Ion Assignment
Data Unavailable	[M] ⁺ (Molecular Ion)
Data Unavailable	[M-CH ₃] ⁺
Data Unavailable	[M-COCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Accurately weigh 5-20 mg of **1-(4-Amino-2,6-dimethylphenyl)ethanone** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).^[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.^[1]

- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]
- Instrumentation: The NMR spectra are to be acquired on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (Solid Sample):
 - Mull Technique: Grind a small amount of the solid sample with a mulling agent like Nujol (mineral oil) to create a fine paste.[4][5][6] Apply a thin film of this mull between two salt plates (e.g., KBr or NaCl).[4][5]
 - Pressed Pellet Technique: Grind a few milligrams of the sample with about 100 times its weight of dry potassium bromide (KBr) powder.[4][7] Press the mixture under high pressure in a die to form a thin, transparent pellet.[4][7]
 - Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[8]

- Instrumentation: Place the prepared sample in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

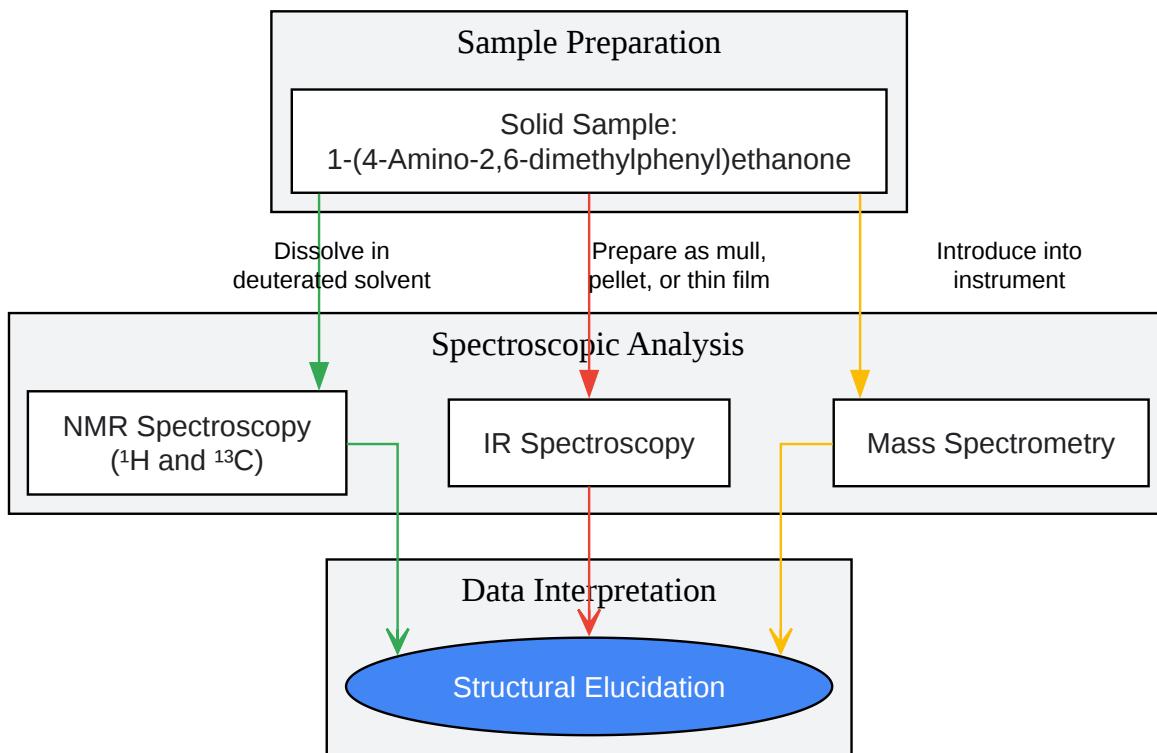
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) may be used.[9][10]
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which involves bombarding the sample with a high-energy electron beam.[9][10][11]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9][10]
- Detection: A detector records the abundance of each ion at a specific m/z ratio.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z value typically corresponds to the molecular ion ($[M]^+$).[12]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as **1-(4-Amino-2,6-dimethylphenyl)ethanone**.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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